(2-Methyl-4-(piperidin-1-yl)phenyl)boronic acid
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Overview
Description
(2-Methyl-4-(piperidin-1-yl)phenyl)boronic acid: is an organoboron compound with the molecular formula C12H18BNO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methyl group and a piperidinyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the most common methods for synthesizing (2-Methyl-4-(piperidin-1-yl)phenyl)boronic acid is through Suzuki-Miyaura coupling.
Hydroboration: Another method involves the hydroboration of an alkyne or alkene precursor, followed by oxidation to yield the boronic acid.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Coupling: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products:
Phenol Derivatives: Formed through oxidation reactions.
Substituted Phenyl Compounds: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: (2-Methyl-4-(piperidin-1-yl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules.
Biology:
Drug Development: It is explored for its potential in drug development due to its ability to form stable complexes with biological molecules.
Medicine:
Boron Neutron Capture Therapy (BNCT): Boronic acids are investigated for their use in BNCT, a type of cancer treatment.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methyl-4-(piperidin-1-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including drug development and material science . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the methyl and piperidinyl substituents, making it less sterically hindered and more reactive in certain reactions.
(4-(Piperidin-1-yl)phenyl)boronic Acid: Similar structure but without the methyl group, affecting its reactivity and steric properties.
Uniqueness:
Properties
Molecular Formula |
C12H18BNO2 |
---|---|
Molecular Weight |
219.09 g/mol |
IUPAC Name |
(2-methyl-4-piperidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H18BNO2/c1-10-9-11(5-6-12(10)13(15)16)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 |
InChI Key |
VYPBNPWOAFOJEK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCCC2)C)(O)O |
Origin of Product |
United States |
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